N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
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Description
Scientific Research Applications
Synthesis and Derivatives
- Cyclohexanone, 2-methyl-cyclohexanone, and 4-methyl-cyclohexanone were transformed into enaminones through acylation with secondary amines like pyrrolidine, morpholine, and piperidine, followed by reaction with diethyl oxalate (Carlsson & Lawesson, 1982).
- Morpholino, piperidine, and pyrrolidine enamines of 2-methylcyclohexanone reacted with compounds like ethyl azodicarboxylate and phenyl isocyanate to form cyclohexanone derivatives (Colonna et al., 1970).
Chemical Properties and Reactions
- Synthesis involving morpholine, such as the reaction of ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide, produced morpholinium derivatives and cyclopenta[d]thieno[2,3-b]pyridine (Dotsenko et al., 2008).
- Treatment of 4,6-dimethyl-2-oxonicotinic nitrile, amide, and ethyl ester with p-bromophenacyl bromide followed by treatment with morpholine led to the formation of 6-Х-5-aminoindolizines (Rybakov & Babaev, 2014).
Applications in Corrosion Inhibition
- The synthesis of cadmium(II) Schiff base complexes, including morpholino derivatives, showed significant corrosion inhibition properties on mild steel upon treatment with HCl (Das et al., 2017).
Pharmaceutical Applications
- (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a synthesized compound, demonstrated significant activity as an orally bioavailable KCNQ2 potassium channel opener in a rat model of migraine (Wu et al., 2003).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-24-11-5-8-18(24)19(25-12-14-28-15-13-25)16-23-21(27)20(26)22-10-9-17-6-3-2-4-7-17/h5-6,8,11,19H,2-4,7,9-10,12-16H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXLNGXRHGPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCCC2=CCCCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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